
1,2,3,4-Tetrahydroquinoxalin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoxalin-2-ol, commonly known as THQ, is a bicyclic compound that belongs to the group of heterocycles. THQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of THQ is not fully understood. However, it has been proposed that THQ may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. THQ has also been shown to modulate the activity of the GABAergic system and the glutamatergic system.
Biochemical and Physiological Effects
THQ has been shown to have various biochemical and physiological effects. THQ has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. THQ has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THQ has several advantages for lab experiments. THQ is relatively easy to synthesize and has a low toxicity profile. THQ is also stable under normal laboratory conditions. However, THQ has some limitations for lab experiments. THQ has poor solubility in water, which may limit its use in some experiments. THQ also has a short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of THQ. One future direction is to investigate the potential use of THQ as a neuroprotective agent in the treatment of neurodegenerative diseases. Another future direction is to investigate the potential use of THQ as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, future studies could focus on the development of new synthetic methods for THQ and the synthesis of THQ derivatives with improved pharmacological properties.
Métodos De Síntesis
THQ can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Gabriel synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst. The Gabriel synthesis involves the reaction of an alkyl halide with phthalimide in the presence of a strong base.
Aplicaciones Científicas De Investigación
THQ has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. THQ has been shown to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. THQ has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
123342-22-3 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydroquinoxalin-2-ol |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
Clave InChI |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
SMILES canónico |
C1C(NC2=CC=CC=C2N1)O |
Sinónimos |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





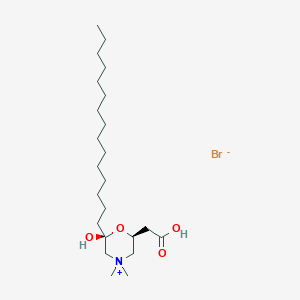

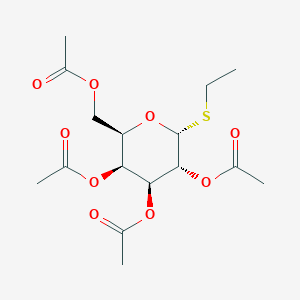
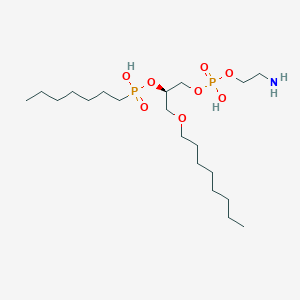

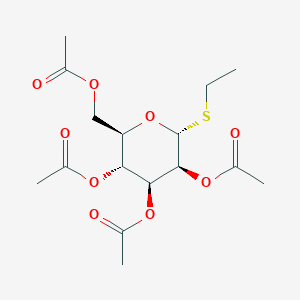

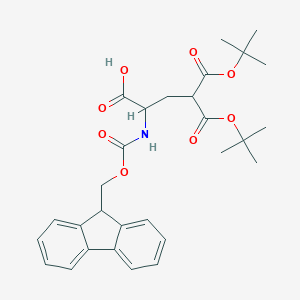


![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
